Scientific Field: Analytical Chemistry
Summary of the Application: CMBT has been used as a matrix in MALDI-MSI, a technique used to visualize the spatial distribution of molecules like proteins, peptides, lipids, drugs, and metabolites in tissue samples.
Methods of Application or Experimental Procedures: The CMBT matrix was applied to mouse kidney samples using a sublimation apparatus connected to a vacuum pump to achieve a pressure of 0.05 Torr. A Q-Exactive mass spectrometer equipped with a Spectroglyph MALDI ion source was employed for MALDI-MSI experiments.
Results or Outcomes: A matrix thickness of 0.15 mg/cm² yielded high-quality images.
Scientific Field: Biochemistry
Summary of the Application: CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry
Scientific Field: Inorganic Chemistry
Summary of the Application: CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine
5-Chloro-2-mercaptobenzothiazole is a chemical compound with the molecular formula and a CAS number of 5331-91-9. It is characterized by a light yellow solid appearance and is odorless. This compound is a derivative of benzothiazole, featuring a chlorine atom and a thiol group, which contribute to its unique chemical properties. Its melting point ranges from 196.0 to 202.0 °C, indicating stability under normal conditions .
CMBT can pose some safety hazards:
Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].
These reactions make it useful in synthesizing various organic compounds and materials .
Research indicates that 5-chloro-2-mercaptobenzothiazole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against certain bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, its potential cytotoxicity has been studied in various cell lines, suggesting further exploration into its therapeutic applications .
Several methods exist for synthesizing 5-chloro-2-mercaptobenzothiazole:
5-Chloro-2-mercaptobenzothiazole finds applications in various fields:
Studies on the interactions of 5-chloro-2-mercaptobenzothiazole with biological systems have revealed insights into its mechanism of action. It may interact with cellular enzymes and proteins, leading to alterations in metabolic pathways. Additionally, research indicates potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains of bacteria and fungi .
Several compounds share structural similarities with 5-chloro-2-mercaptobenzothiazole. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Mercaptobenzothiazole | Lacks chlorine atom | Widely used as a vulcanization accelerator |
4-Methyl-2-mercaptobenzothiazole | Methyl group substitution | Exhibits different biological activity |
Benzothiazole | Base structure without thiol group | Serves as a precursor for many derivatives |
These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity .
Irritant